molecular formula C23H25ClN2O B1574344 HM30181AK

HM30181AK

Cat. No.: B1574344
Attention: For research use only. Not for human or veterinary use.
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Description

HM30181AK is a novel synthetic P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer therapy. P-gp, an ATP-binding cassette (ABC) transporter, effluxes chemotherapeutic agents from cancer cells, reducing treatment efficacy. This compound specifically inhibits P-gp activity in intestinal epithelial cells, preventing the efflux of cytotoxic drugs into the gastrointestinal tract and enhancing their systemic bioavailability .

A Phase I clinical trial by Hanmi Pharmaceutical (2009) demonstrated its safety profile in healthy male subjects.

Properties

Molecular Formula

C23H25ClN2O

SMILES

Unknown

Appearance

Solid powder

Synonyms

HM30181AK;  HM-30181AK;  HM 30181AK.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Clinical Advantages

HM30181AK’s mechanism focuses on localized P-gp inhibition in the intestines, unlike broad-spectrum inhibitors like verapamil or cyclosporine A, which cause off-target effects (e.g., cardiovascular toxicity). This specificity may improve patient compliance and reduce dose-limiting toxicities .

Research Findings and Implications

  • Efficacy : this compound’s preclinical data suggest robust inhibition of chemotherapeutic efflux (e.g., paclitaxel, doxorubicin), enhancing tumor drug accumulation .
  • Safety: No dose-limiting toxicities were observed in its Phase I trial, contrasting with historical synthetic inhibitors .
  • Innovation: Its intestinal-specific action avoids systemic immunosuppression or cardiotoxicity linked to older inhibitors.

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